Bienvenue dans la boutique en ligne BenchChem!

STA-2842

HSP90 inhibitor ADPKD pharmacokinetics

STA-2842 is a fully synthetic, low molecular weight resorcinolic triazole that acts as a competitive, ATP-competitive inhibitor of the N-terminal ATP-binding pocket of heat shock protein 90 (HSP90) with an IC50 of 135 nM against HSP90α. This compound is primarily applied in preclinical models of autosomal dominant polycystic kidney disease (ADPKD) and polycystic liver disease (PLD), which are driven by mutations in the PKD1 or PKD2 genes that aberrantly activate multiple HSP90 client proteins involved in cell proliferation and cystogenesis.

Molecular Formula C29H38N6O5
Molecular Weight 550.6 g/mol
Cat. No. B14746396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTA-2842
Molecular FormulaC29H38N6O5
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C(=C1)C2=NN=C(N2C3=CC=C(C=C3)CN4CCOCC4)C(=O)NCCN5CCOCC5)O)O
InChIInChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38)
InChIKeyIYRJEWRABXHJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

STA-2842 HSP90 Inhibitor for Polycystic Kidney and Liver Disease Research: Technical Baseline and Procurement Considerations


STA-2842 is a fully synthetic, low molecular weight resorcinolic triazole that acts as a competitive, ATP-competitive inhibitor of the N-terminal ATP-binding pocket of heat shock protein 90 (HSP90) with an IC50 of 135 nM against HSP90α . This compound is primarily applied in preclinical models of autosomal dominant polycystic kidney disease (ADPKD) and polycystic liver disease (PLD), which are driven by mutations in the PKD1 or PKD2 genes that aberrantly activate multiple HSP90 client proteins involved in cell proliferation and cystogenesis [1]. STA-2842 induces degradation of ADPKD-relevant HSP90 client proteins in Pkd1−/− primary kidney cells and in vivo, reducing renal cyst formation, kidney growth, and hepatic cystic burden in genetically engineered murine models [2]. As a research tool, its relevance centers on validating HSP90 inhibition as a therapeutic strategy for ADPKD and PLD, two disease areas lacking approved disease-modifying therapies [1].

Why Generic Substitution Fails: STA-2842 Differentiation from Standard HSP90 Inhibitors in ADPKD/PLD Research Applications


In the context of HSP90 inhibitor procurement for ADPKD and PLD research, generic substitution fails due to stark differences in organ-specific pharmacology, toxicity profiles, and mechanistic selectivity between chemical classes. STA-2842, as a resorcinolic triazole, demonstrates selective retention in cystic kidney tissue and unique efficacy in reversing established liver cysts, while lacking the benzoquinone-associated hepatotoxicity of ansamycin-class inhibitors like 17-AAG [1]. A closely related analog, ganetespib (STA-9090), has advanced to clinical trials for oncology but lacks peer-reviewed, published in vivo efficacy data in ADPKD or PLD models, making STA-2842 the validated research tool for these specific diseases [2]. Cross-study comparable data demonstrate that neither 17-AAG nor NVP-AUY922 has been evaluated in these specific disease models at peer-reviewed publication level. Substituting with these alternatives introduces uncharacterized efficacy and safety variables that directly undermine reproducibility in ADPKD and PLD research, necessitating the specific procurement of STA-2842 for studies seeking to build upon the established literature base [1] [2].

STA-2842 Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Procurement Decisions


STA-2842 vs. Ganetespib: Differential Tissue Retention in Cystic Kidney as a Disease-Relevant Pharmacokinetic Advantage

In a conditional Pkd1 knockout mouse model of ADPKD, STA-2842 demonstrated prolonged and elevated concentration specifically in cystic kidney tissue relative to normal kidney tissue at 48 hours post-treatment, whereas the comparator ganetespib (STA-9090) showed a highly significant reduction in tissue concentration between 12 and 48 hours in control mice [1]. This tissue-selective retention is attributed to elevated HSP90 expression in cystic epithelia and provides a disease-specific pharmacokinetic advantage not observed with the clinical-stage analog [1].

HSP90 inhibitor ADPKD pharmacokinetics tissue retention cystic kidney

STA-2842 vs. Ganetespib: Unique Hepatic Cyst Reversal Activity Not Observed with Analog in Polycystic Liver Disease Models

In a conditional Pkd1 knockout mouse model of polycystic liver disease (PLD), STA-2842 treatment at 100 mg/kg for 10 weeks significantly reduced established liver cyst burden by approximately 39% (as measured by cystic index) compared to vehicle-treated Pkd1−/− mice [1]. Importantly, this represents the first observation that an HSP90 inhibitor can reverse established disease, an effect not observed in the response of renal cysts to the same compound [1]. The clinical-stage analog ganetespib (STA-9090) has not been evaluated in peer-reviewed published PLD models, and cross-study comparable data for other HSP90 inhibitors such as 17-AAG or NVP-AUY922 in PLD are absent from the literature [2].

HSP90 inhibitor polycystic liver disease PLD hepatic cysts cyst reversal

STA-2842 vs. 17-AAG: Absence of Benzoquinone-Associated Hepatotoxicity as a Procurement-Decisive Safety Feature

STA-2842 is fully synthetic and lacks the benzoquinone moiety responsible for the liver toxicity associated with many other HSP90 inhibitors, particularly the ansamycin-class inhibitors such as 17-AAG [1]. This structural distinction is critical for preclinical ADPKD and PLD research, where baseline liver function may already be compromised by cystic disease. 17-AAG, in contrast, is derived from the natural product geldanamycin and contains the benzoquinone moiety, which is associated with dose-limiting hepatotoxicity in both preclinical and clinical settings, limiting its utility for chronic dosing regimens required in slow-progressing cystic diseases [2].

HSP90 inhibitor ansamycin hepatotoxicity benzoquinone ADPKD

STA-2842 vs. 17-AAG and 17-DMAG: Validated In Vivo Pharmacodynamic Engagement in ADPKD Disease Models

In Pkd1−/− primary kidney cells and in vivo, STA-2842 at 250 nM induces degradation of multiple ADPKD-relevant HSP90 client proteins, and at 100 mg/kg weekly dosing in mice reduces total and activated ERK1/2 levels—a canonical PKD1 effector regulated by multiple HSP90 targets—in cystic kidney tissue [1]. In contrast, 17-AAG and 17-DMAG have not been evaluated in peer-reviewed published ADPKD models for client protein degradation or ERK1/2 modulation in the context of Pkd1 deficiency. This represents a critical gap in pharmacodynamic validation that makes these ansamycin-class inhibitors unsuitable for direct substitution in ADPKD research protocols relying on established STA-2842 pharmacodynamic readouts [2].

HSP90 inhibitor ADPKD pharmacodynamics client protein degradation ERK1/2

STA-2842 vs. Ganetespib: Publication Track Record in ADPKD and PLD as a Proxy for Reproducibility

STA-2842 is the subject of two independent peer-reviewed primary research publications (PNAS 2013 and PLoS ONE 2014) establishing its efficacy in ADPKD renal models and PLD hepatic models, respectively [1][2]. In contrast, ganetespib (STA-9090), despite being a closely related resorcinolic triazole analog, lacks peer-reviewed published efficacy data in any ADPKD or PLD animal model; its development has been focused exclusively on oncology indications [3]. While ganetespib is referenced in the STA-2842 literature as a comparator and a potential future clinical candidate for PLD, no primary research paper demonstrates its efficacy in cystic kidney or liver disease models. This publication gap creates significant reproducibility risk for researchers attempting to substitute ganetespib for STA-2842 in ADPKD or PLD studies.

HSP90 inhibitor ADPKD PLD publication validation reproducibility

STA-2842 Optimal Research and Preclinical Application Scenarios in ADPKD and PLD Drug Discovery


Preclinical Validation of HSP90 Inhibition as a Therapeutic Strategy for Autosomal Dominant Polycystic Kidney Disease (ADPKD)

STA-2842 is the optimal tool compound for validating HSP90 inhibition in ADPKD research. Weekly administration of 100 mg/kg STA-2842 in conditional Pkd1 knockout mice significantly reduces initial renal cyst formation and slows kidney growth, with efficacy correlated with HSP70 induction and ERK1/2 suppression [1]. The compound provides a robust, peer-reviewed framework for researchers seeking to establish proof-of-concept for HSP90-targeted therapies or to benchmark novel ADPKD drug candidates against a validated positive control. Its documented tissue-selective retention in cystic kidney provides a disease-relevant pharmacokinetic advantage that enhances target engagement in the organ of interest [1].

Investigating Polycystic Liver Disease (PLD) Pathophysiology and Hepatic Cyst Reversal Mechanisms

STA-2842 is uniquely validated for PLD research as the only HSP90 inhibitor with peer-reviewed published evidence of reversing established hepatic cysts [2]. In Pkd1 conditional knockout mice with established PLD, 10 weeks of STA-2842 at 100 mg/kg reduced liver cystic index by approximately 39% relative to vehicle controls, an effect not observed at 50 mg/kg [2]. This dose-dependent activity establishes a clear experimental window for studying mechanisms of cyst regression, including apoptosis induction via caspase 8 and PARP cleavage, and inhibition of EGFR and ERK signaling in hepatic cystic epithelia [2].

Dual-Organ Polycystic Disease Modeling and Combination Therapy Screening

STA-2842 enables simultaneous evaluation of renal and hepatic cyst pathology in a single experimental system, as demonstrated by its efficacy in reducing both kidney and liver cyst burden in Pkd1 conditional knockout mice [1][2]. The lack of correlation between kidney and liver cyst burden at baseline and the weak relationship in drug response suggests that STA-2842 acts through independent mechanisms in each organ [2]. This property makes STA-2842 a valuable tool for screening combination therapies, such as HSP90 inhibition paired with mTOR inhibitors, a strategy noted to have potential synergistic effects based on cancer studies [2].

Comparative HSP90 Inhibitor Pharmacology and Structure-Activity Relationship Studies

STA-2842 serves as a benchmark resorcinolic triazole HSP90 inhibitor for comparative pharmacology studies against other chemical classes, including ansamycins (17-AAG, 17-DMAG) and isoxazoles (NVP-AUY922). Its fully synthetic structure lacking the hepatotoxic benzoquinone moiety provides a cleaner safety profile for chronic dosing studies compared to geldanamycin derivatives [1]. Researchers evaluating the therapeutic window of different HSP90 inhibitor chemotypes in polycystic disease models can use STA-2842 as a reference compound with well-characterized pharmacokinetics, tissue distribution, and pharmacodynamic biomarkers (HSP70 induction, ERK1/2 suppression) [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for STA-2842

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.